molecular formula C11H15Cl2N3O B14628826 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide CAS No. 54127-86-5

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide

Cat. No.: B14628826
CAS No.: 54127-86-5
M. Wt: 276.16 g/mol
InChI Key: OKWFHERIVLDUTP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a hexyl group attached to the nitrogen at position 1, and a carboxamide group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide typically involves the chlorination of pyrimidine derivatives followed by the introduction of the hexyl group and the carboxamide group. One common method involves the reaction of 2,4-dichloropyrimidine with hexylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation and Reduction Reactions: Products include oxides and amines.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a hexyl group.

    2,4-Dichloro-5-aminopyrimidine: Contains an amino group at position 5 instead of a carboxamide group.

    2,4-Dichloro-6-methylpyrimidine: Similar structure with a methyl group at position 6.

Uniqueness

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of a hexyl group and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

54127-86-5

Molecular Formula

C11H15Cl2N3O

Molecular Weight

276.16 g/mol

IUPAC Name

2,4-dichloro-N-hexylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H15Cl2N3O/c1-2-3-4-5-6-14-10(17)8-7-15-11(13)16-9(8)12/h7H,2-6H2,1H3,(H,14,17)

InChI Key

OKWFHERIVLDUTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CN=C(N=C1Cl)Cl

Origin of Product

United States

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